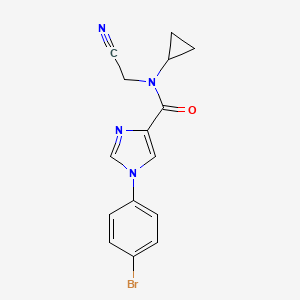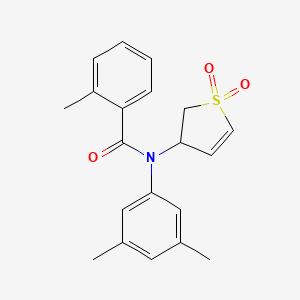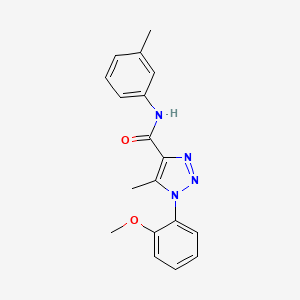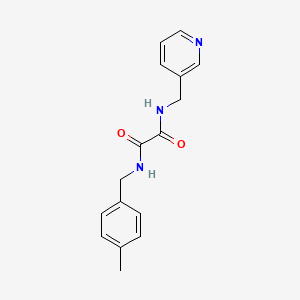
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as EBCQ, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of pharmaceuticals. EBCQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it has been proposed that 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its biological activities through the modulation of various signaling pathways. For example, 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has also been reported to inhibit the activity of topoisomerase II, which is a target for anticancer drugs.
Biochemical and Physiological Effects
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. For example, 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its high potency and selectivity. 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to exhibit biological activities at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.
未来方向
There are several future directions for the study of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One potential direction is the development of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one-based drugs for the treatment of cancer and other diseases. Another direction is the study of the structure-activity relationship of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives, which can provide insights into the mechanism of action and improve the potency and selectivity of the compound. In addition, the use of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one as a fluorescent probe for imaging applications can be further explored.
合成方法
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a multi-step process, as described in the literature. The first step involves the preparation of 7-ethoxybenzofuran-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3,4-diaminobenzoic acid in the presence of a coupling agent to obtain the desired product, 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. The purity and yield of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can be improved by recrystallization and chromatographic techniques.
科学研究应用
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has also been shown to possess neuroprotective and antidepressant effects. In addition, 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-15-9-5-6-12-10-16(25-18(12)15)19(23)21-11-17(22)20-13-7-3-4-8-14(13)21/h3-10H,2,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRMQRHCXMPTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)



![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)

carboxamide](/img/structure/B2792798.png)
![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2792799.png)



![N-(3-fluoro-4-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792806.png)